molecular formula C10H12ClN3 B6361588 1-Methyl-1H-indole-4-carboximidamide hydrochloride CAS No. 1303994-04-8

1-Methyl-1H-indole-4-carboximidamide hydrochloride

Cat. No.: B6361588
CAS No.: 1303994-04-8
M. Wt: 209.67 g/mol
InChI Key: OYEOJLYEUBSNJT-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C10H11N3·HCl It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-indole-4-carboximidamide hydrochloride typically involves the reaction of 1-methylindole with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid. The reaction conditions often include refluxing the reactants in a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-indole-4-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

1-Methyl-1H-indole-4-carboximidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-indole-4-carboxamide
  • 1-Methyl-1H-indole-4-carboxylic acid
  • 1-Methyl-1H-indole-4-carboxaldehyde

Uniqueness

1-Methyl-1H-indole-4-carboximidamide hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methylindole-4-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-13-6-5-7-8(10(11)12)3-2-4-9(7)13;/h2-6H,1H3,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEOJLYEUBSNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679526
Record name 1-Methyl-1H-indole-4-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030422-66-2
Record name 1-Methyl-1H-indole-4-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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